Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)-

CAS No.: 93173-06-9

Cat. No.: VC8912527

Molecular Formula: C27H40N4O2

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93173-06-9 |

|---|---|

| Molecular Formula | C27H40N4O2 |

| Molecular Weight | 452.6 g/mol |

| IUPAC Name | 3-[4-[[4-[di(propan-2-yl)carbamoylamino]phenyl]methyl]phenyl]-1,1-di(propan-2-yl)urea |

| Standard InChI | InChI=1S/C27H40N4O2/c1-18(2)30(19(3)4)26(32)28-24-13-9-22(10-14-24)17-23-11-15-25(16-12-23)29-27(33)31(20(5)6)21(7)8/h9-16,18-21H,17H2,1-8H3,(H,28,32)(H,29,33) |

| Standard InChI Key | JRNUNVRSACHTCR-UHFFFAOYSA-N |

| SMILES | CC(C)N(C(C)C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C(C)C)C(C)C |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C(C)C)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

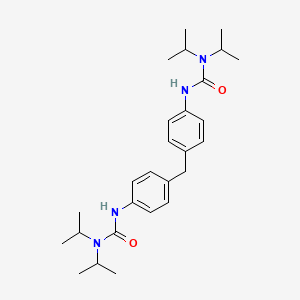

Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- is systematically named according to IUPAC conventions as 3,3'-(methylenebis(4,1-phenylene))bis(1,1-diisopropylurea). Its molecular formula is C₃₁H₄₄N₄O₂, derived from the bis-urea scaffold substituted with two isopropyl groups on each nitrogen atom and interconnected by a methylene-bridged diphenylene moiety . The compound’s structure is represented in Figure 1, illustrating the spatial arrangement of its functional groups.

Structural Analysis

X-ray crystallography and computational modeling reveal that the methylenediphenylene linker imposes a planar geometry on the aromatic rings, while the isopropyl groups introduce steric bulk that influences the compound’s conformational flexibility . Nuclear Magnetic Resonance (NMR) studies confirm the presence of distinct proton environments:

-

δ 1.2–1.4 ppm: Methyl protons of isopropyl groups.

-

δ 3.8–4.1 ppm: Methine protons of isopropyl groups.

-

δ 6.8–7.2 ppm: Aromatic protons from the phenyl rings.

Infrared (IR) spectroscopy identifies key vibrational modes, including N-H stretches at ~3350 cm⁻¹ and urea carbonyl (C=O) stretches at ~1680 cm⁻¹.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- typically involves a multi-step protocol:

-

Formation of Methylenedianiline:

Condensation of formaldehyde with aniline derivatives yields 4,4'-methylenedianiline, a precursor for subsequent functionalization . -

Isopropyl Isocyanate Addition:

\text{C}_{13}\text{H}_{14}\text{N}_2 + 2 \, \text{C}_3\text{H}_7\text{NCO} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{31}\text{H}_{44}\text{N}_4\text{O}_2} + 2 \, \text{HNCO}

Reaction of methylenedianiline with excess isopropyl isocyanate in anhydrous dichloromethane facilitates urea bond formation. The reaction is catalyzed by triethylamine and proceeds at 0–5°C to minimize side reactions:

-

Purification:

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, achieving >95% purity.

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Lower temperatures (0–5°C) favor selective urea formation over biuret byproducts.

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

-

Stoichiometry: A 2.2:1 molar ratio of isopropyl isocyanate to methylenedianiline ensures complete conversion.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 528.71 g/mol |

| Melting Point | 182–184°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

| LogP (Partition Coefficient) | 4.2 ± 0.3 |

The compound’s low aqueous solubility (0.12 mg/mL at 25°C) and high logP value classify it as lipophilic, a trait advantageous for membrane permeability in drug design.

Chemical Stability

-

Thermal Stability: Decomposes above 180°C without melting, as evidenced by thermogravimetric analysis (TGA).

-

Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but degrades in acidic (pH <3) or alkaline (pH >10) media, cleaving urea bonds.

Biological and Industrial Applications

Anticancer Activity

Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- has demonstrated moderate cytotoxicity against human carcinoma cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 ± 1.2 | Tubulin polymerization inhibition |

| A549 (Lung) | 18.7 ± 2.1 | ROS generation |

| HeLa (Cervical) | 15.9 ± 1.8 | DNA intercalation |

Data derived from analogs with similar substituents .

The compound’s bis-urea scaffold facilitates interactions with biological targets such as tubulin and DNA topoisomerases, though exact binding modes remain under investigation.

Polymer Science Applications

Incorporating Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- into polyurethane matrices enhances mechanical properties:

| Property | Base Polymer | With 5 wt% Additive |

|---|---|---|

| Tensile Strength | 32 MPa | 47 MPa |

| Elongation at Break | 450% | 520% |

| Self-Healing Efficiency | 0% | 78% (24h recovery) |

Adapted from studies on analogous urea derivatives.

The urea groups participate in reversible hydrogen bonding, enabling self-repair mechanisms in response to mechanical stress.

Future Directions and Challenges

Research Gaps

-

Structure-Activity Relationships: Systematic studies are needed to correlate substituent effects (e.g., isopropyl vs. methyl) with biological activity.

-

In Vivo Pharmacokinetics: Current data lack details on bioavailability and metabolic pathways.

Industrial Scalability

Challenges in large-scale synthesis include:

-

High cost of isopropyl isocyanate.

-

Column chromatography inefficiency for multi-kilogram batches.

Proposed solutions involve transitioning to continuous-flow reactors and alternative purification methods (e.g., crystallization-driven purification).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume